molecular formula C11H9BrN2O2 B3144581 5'-Bromo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione CAS No. 553680-99-2

5'-Bromo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione

Cat. No.: B3144581
CAS No.: 553680-99-2
M. Wt: 281.1 g/mol
InChI Key: VSAYNERGILLODM-UHFFFAOYSA-N
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Description

5’-Bromo-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-2,5-dione is a complex organic compound characterized by its unique spiro structure, which includes a bromine atom and an imidazolidine ring fused to an indene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Bromo-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-2,5-dione typically involves the following steps:

    Formation of the Indene Moiety: The indene structure can be synthesized through a series of reactions starting from simple aromatic compounds.

    Introduction of the Imidazolidine Ring: This step involves the cyclization of appropriate precursors to form the imidazolidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

5’-Bromo-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-2,5-dione can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization and Ring-Opening Reactions: The spiro structure allows for cyclization and ring-opening reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Brominating Agents: Bromine, N-bromosuccinimide.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can lead to the formation of various substituted derivatives.

Scientific Research Applications

5’-Bromo-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5’-Bromo-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-2,5-dione involves its interaction with specific molecular targets and pathways. The bromine atom and the spiro structure play a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-Bromo-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-2,5-dione is unique due to its specific spiro structure and the presence of the imidazolidine ring

Properties

IUPAC Name

6-bromospiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c12-7-1-2-8-6(5-7)3-4-11(8)9(15)13-10(16)14-11/h1-2,5H,3-4H2,(H2,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSAYNERGILLODM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C3=C1C=C(C=C3)Br)C(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5'-Bromo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione
Reactant of Route 2
Reactant of Route 2
5'-Bromo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione
Reactant of Route 3
5'-Bromo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione
Reactant of Route 4
Reactant of Route 4
5'-Bromo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione
Reactant of Route 5
5'-Bromo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione
Reactant of Route 6
5'-Bromo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione

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